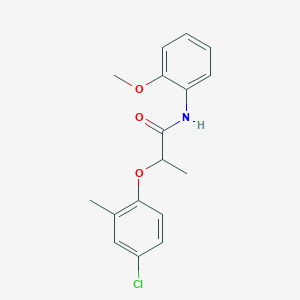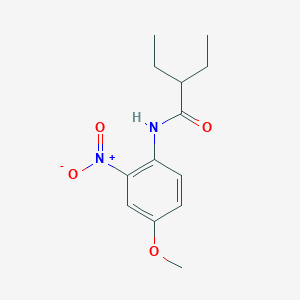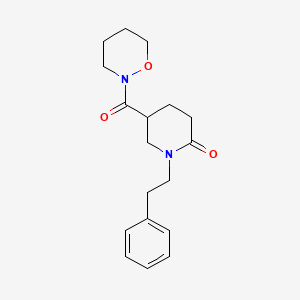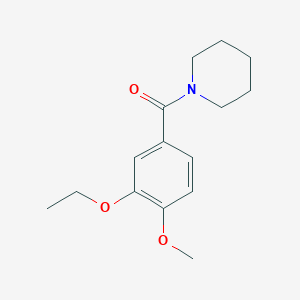
2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide" involves a complex molecular structure that warrants detailed investigation for its synthesis, molecular configuration, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds related to "2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide" often involves multi-step organic reactions, including amination and acylation. For example, Manolov et al. (2023) reported the synthesis of a similar compound, (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, through the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen (Manolov et al., 2023).
Molecular Structure Analysis
The molecular structure and spectroscopic data can be elucidated using computational chemistry methods such as Density Functional Theory (DFT). For instance, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally related compound to understand its geometry, vibrational spectra, and molecular parameters (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often entail interactions with nucleophiles or electrophiles, depending on the functional groups present. The reactivity can be influenced by the electronic distribution within the molecule, which can be studied through methods like NBO analysis.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. Unver et al. (2009) investigated the crystal structure of a related compound, providing insights into its physical characteristics (Unver et al., 2009).
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-10-13(18)8-9-15(11)22-12(2)17(20)19-14-6-4-5-7-16(14)21-3/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXDYPZGHDPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)



![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)